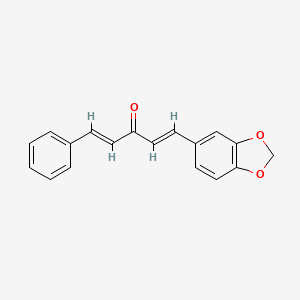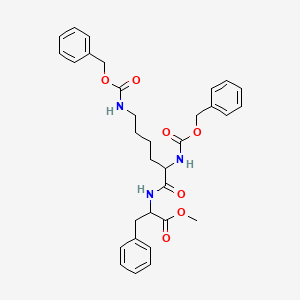
5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンは、ピリミジノンファミリーに属する有機化合物です。この化合物は、3つのメチル基が結合したピリミジノン環を含む独自の構造を特徴としています。
準備方法
合成経路と反応条件
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、N-(1,3-ジフェニル-3-オキソブチル)クロロアセトアミドを適切な試薬と反応させて、目的のピリミジノン化合物を生成することです 。反応条件には通常、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。
工業生産方法
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、最終生成物を得るための再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、ピリミジノン環に結合した官能基を変更することができます。
置換: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核試薬が含まれます。反応条件は、目的の生成物によって異なりますが、通常は制御された温度と特定の溶媒を必要とします。
形成される主要生成物
これらの反応から形成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は分子にアルキル基またはアリール基を導入する可能性があります。
科学的研究の応用
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗ウイルス性を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探るための研究が進行中です。
工業: これは、特殊化学薬品や材料の製造に使用されています。
作用機序
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節することにより効果を発揮する可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 5,6-ジヒドロ-4,6,6-トリメチル-2H-ピラン-2-オン
- 5,6-ジヒドロ-4,6,6-トリメチル-2H-ピリジノン
ユニークさ
5,6-ジヒドロ-4,6,6-トリメチル-2(1H)-ピリミジノンは、その特定の構造とピリミジノン環上の3つのメチル基の存在によってユニークです。この構造上のユニークさは、その独特の化学的および生物学的特性に貢献し、さまざまな研究用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 5,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
- 5,6-Dihydro-4,6,6-trimethyl-2H-pyridinone
Uniqueness
5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone is unique due to its specific structure and the presence of three methyl groups on the pyrimidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
98336-79-9 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC名 |
4,6,6-trimethyl-1,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C7H12N2O/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10) |
InChIキー |
GUVOEDHJAAMGBB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)NC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



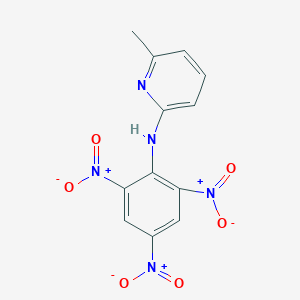
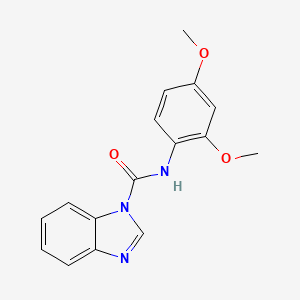


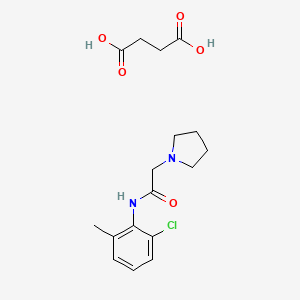
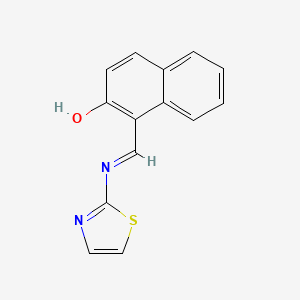
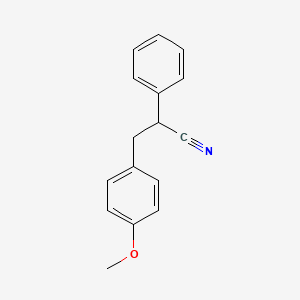
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)



